3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide
Description
3-Chloro-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a chlorine atom at the third carbon and a 3,4,5-trimethoxyphenyl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting cancer and neurodegenerative diseases. Its synthesis typically involves coupling 3-chloropropanoyl chloride with 3,4,5-trimethoxyaniline under basic conditions .
Key physicochemical properties include:
- Molecular formula: C₁₂H₁₆ClNO₄
- Molecular weight: 289.71 g/mol
- Structural features: The 3,4,5-trimethoxyphenyl group contributes to electron-rich aromaticity, while the chloro substituent enhances electrophilicity.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-9-6-8(14-11(15)4-5-13)7-10(17-2)12(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNUCPADTCCWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
- Synthetic Intermediate : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
- Reagent in Organic Reactions : Its unique structure allows it to act as a reagent in numerous organic transformations.
Biology
- Biochemical Probes : The compound is investigated for its role as a probe in biochemical assays, particularly in studying enzyme activities and receptor interactions.
- Antimicrobial Activity : Preliminary studies suggest that 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide exhibits significant antimicrobial properties against various bacterial strains. For instance, minimum inhibitory concentrations (MICs) against common pathogens have been reported:
- Bacillus subtilis: MIC values ranged from 4.69 to 22.9 µM.
- Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.
- Escherichia coli: MIC values ranged from 2.33 to 156.47 µM.
Medicine
- Therapeutic Potential : The compound is being explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
- Molecular Docking Studies : Research has indicated that the compound interacts with various molecular targets, which could lead to the development of new pharmaceuticals targeting diseases such as cancer.
Industry
- Material Development : In industrial applications, the compound can be used in the formulation of specialty chemicals and materials with tailored properties due to its structural characteristics.
Case Studies
Several studies have highlighted the applications and biological activities of compounds related to this compound:
- Antimicrobial Screening : A study demonstrated that chlorinated derivatives exhibited enhanced antibacterial properties compared to their non-halogenated counterparts, suggesting a correlation between chlorine substitution and bioactivity.
- Pharmacological Research : Investigations into similar compounds have shown promise in developing new treatments for bacterial infections and cancer due to their selective toxicity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Phenylpropanamides
a) 3-Chloro-N-(4-Methoxyphenyl)Propanamide (CAS: 21261-76-7)
- Structure : Differs by having a single methoxy group at the para position of the phenyl ring.
- Physicochemical Comparison :
- Biological Relevance : Used as a penicillin lateral chain mimic but shows weaker antiproliferative activity compared to the trimethoxy analogue .
b) 3-Chloro-N-(3,5-Dimethoxyphenyl)Propanamide (CAS: 915923-51-2)
- Structure : Contains two methoxy groups at meta positions.
- Key Differences: Intermediate lipophilicity between mono- and trimethoxy derivatives. Limited biological data, but structural simplicity may favor synthetic scalability .
c) N-(2-(Trifluoromethoxy)Phenyl)-2-(3,4,5-Trimethoxyphenyl)Acrylamide (Compound 2m)
- Structure : Features a trifluoromethoxy substituent and an acrylamide linker.
- Activity: Demonstrates enhanced herbicidal activity (IC₅₀ = 46.18 µM for AChE inhibition) compared to non-fluorinated analogues, attributed to improved membrane permeability .
Propanamide Derivatives with Heterocyclic Moieties
a) (E)-3-Chloro-N-(4-(3-Oxo-3-(3,4,5-Trimethoxyphenyl)Prop-1-en-1-yl)Phenyl)Propanamide (Compound 13d)
- Structure : Incorporates an α,β-unsaturated ketone group.
- Biological Activity : Exhibits antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) due to Michael addition reactivity targeting cellular thiols .
- Synthetic Yield : Lower yield (41.8%) compared to simpler propanamides, reflecting synthetic complexity .
b) N-(3,4-Dimethoxyphenethyl)-3-(2-Methyl-1H-Indol-1-yl)Propanamide (Compound 5u)
Amino- and Hydroxy-Substituted Propanamides
a) (2S)-2-Amino-3-Hydroxy-N-[2-Methoxy-5-[(1Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]Phenyl]Propanamide
- Structure: Includes stereospecific amino and hydroxy groups.
- Therapeutic Use : Serves as a key intermediate in ombrabulin synthesis, an anticancer agent. Its crystal form (Form I) exhibits superior thermal stability and low hygroscopicity .
b) 2-Chlorophenyl (2E)-3-(3,4,5-Trimethoxyphenyl)-Prop-2-enoate
Data Table: Comparative Analysis of Key Analogues
Research Findings and Trends
- Structure-Activity Relationship (SAR) : The 3,4,5-trimethoxyphenyl group enhances binding to tubulin and cholinesterases, while chloro substitution improves electrophilicity for covalent interactions .
- Synthetic Challenges : Complex derivatives (e.g., compound 13d) face lower yields, whereas simpler analogues (e.g., 3-chloro-N-(4-methylphenyl)propanamide) are more scalable .
- Biological Performance: Fluorinated and α,β-unsaturated analogues generally outperform non-fluorinated or saturated counterparts in potency due to enhanced reactivity and bioavailability .
Biological Activity
3-Chloro-N-(3,4,5-trimethoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C12H17ClN2O4
Molecular Weight: 290.73 g/mol
CAS Number: 91803-07-5
The compound features a propanamide backbone substituted with a 3,4,5-trimethoxyphenyl group and a chlorine atom at the third position. This unique structure is hypothesized to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties: It has been evaluated for its potential as an antimicrobial agent.
- Apoptotic Effects: Evidence suggests it may induce apoptosis in cancer cells.
Anticancer Activity
In a study evaluating the cytotoxic effects of several compounds on HepG2 liver cancer cells, this compound was investigated alongside other derivatives. The results indicated significant cytotoxicity with an IC50 value of approximately 1.38 μM for the most potent derivative containing similar structural motifs. This suggests that compounds with the trimethoxyphenyl moiety may enhance anticancer activity through mechanisms such as:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis: Flow cytometry analysis revealed that treated cells exhibited increased early and late-stage apoptosis compared to untreated controls .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies indicate that the compound may possess activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom is believed to enhance its interaction with microbial cell membranes or intracellular targets.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Oxidative Stress Induction: The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Cell Cycle Disruption: By inhibiting tubulin polymerization, it can cause cell cycle arrest and subsequent apoptosis.
- Modulation of Apoptotic Pathways: Increases in pro-apoptotic factors (e.g., Bax) and decreases in anti-apoptotic factors (e.g., Bcl-2) have been observed in treated cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| Cytotoxicity | 1.38 μM | HepG2 | Apoptosis induction |
| Antimicrobial | TBD | Various pathogens | Disruption of cell membranes |
| Tubulin Polymerization Inhibition | TBD | HepG2 | Cell cycle arrest |
Case Studies
-
HepG2 Cell Line Study:
- The compound was tested against HepG2 cells showing significant cytotoxic effects with an IC50 value lower than many known anticancer agents.
- Flow cytometry revealed substantial increases in apoptotic markers after treatment with the compound.
- Antimicrobial Screening:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide?
The compound is typically synthesized via nucleophilic acyl substitution. A representative procedure involves reacting 3-chloropropanoyl chloride with 3,4,5-trimethoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Post-reaction purification is achieved through column chromatography, followed by recrystallization from ethanol. Characterization includes -NMR, -NMR, and HR-MS to confirm structural integrity . For analogous compounds, one-pot syntheses using KBH reduction and sequential functionalization have been reported, yielding intermediates like 3,4,5-trimethoxyphenyl acetic acid, which can inform reaction optimization .
Q. How is the purity and identity of this compound validated in academic research?
Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic methods:
- NMR : -NMR (400 MHz, DMSO-) shows characteristic peaks for the trimethoxyphenyl group (δ 3.72–3.86 ppm, singlet) and the propanamide backbone (δ 2.12–3.12 ppm, multiplet) .
- HR-MS : A calculated [M+H] of 404.1265 matches experimental data (found: 404.1268) .
- IR : Strong absorption bands for ν(NH) (~3305 cm) and ν(C=O) (~1724 cm) confirm amide functionality .
Q. What preliminary biological assays are recommended for evaluating its antitumor potential?
Initial screening includes:
- Antiproliferative assays : Testing against cancer cell lines (e.g., HeLa, NCI/ADR-RES) using MTT or SRB assays. IC values in the low micromolar range suggest tubulin-targeting activity, as seen in structurally related 3,4,5-trimethoxyphenyl derivatives .
- Tubulin polymerization inhibition : Compare inhibition rates with reference compounds (e.g., colchicine) using turbidity measurements .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example:
- The C=O bond length (1.2326 Å) and C(=O)–N(H) bond length (1.3416 Å) confirm amide resonance .
- Intermolecular interactions (e.g., N–H···O and C–H···O hydrogen bonds) stabilize the crystal lattice, forming homodromic chains along the crystallographic a-axis . Methodological Tip : Use SHELX software for structure refinement. SHELXL handles small-molecule refinement robustly, while SHELXE aids in high-throughput phasing .
Q. How can contradictory data in biological activity be addressed?
Discrepancies in IC values or mechanism of action may arise from assay conditions or structural analogs. To resolve:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times).
- SAR studies : Modify substituents (e.g., replacing chloro with fluoro) and evaluate activity shifts. For example, 3,4,5-trimethoxyphenyl derivatives with sulfur bridges show enhanced potency against multidrug-resistant cell lines .
- Molecular docking : Compare binding modes to tubulin’s colchicine site using software like AutoDock Vina, leveraging crystallographic data from related compounds .
Q. What strategies optimize stereochemical control during synthesis?
For derivatives with chiral centers:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during propionamide formation.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd/BINAP) for enantioselective C–N coupling, as demonstrated in isoxazolidine syntheses .
- Crystallization-induced diastereomer resolution : Separate enantiomers via diastereomeric salt formation, validated by -NMR splitting patterns .
Q. How do computational methods enhance structural and mechanistic insights?
- DFT calculations : At the B3LYP/6-31G(d) level, optimize geometries to predict vibrational frequencies (IR) and NMR chemical shifts, cross-validated with experimental data .
- Molecular dynamics (MD) : Simulate ligand-tubulin binding over 100 ns trajectories to assess stability of key interactions (e.g., hydrogen bonds with β-tubulin residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
